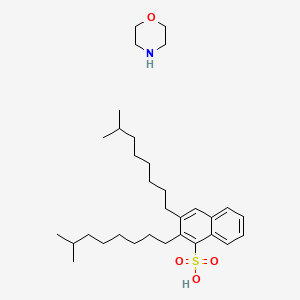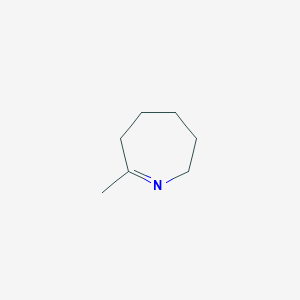
Bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate is a chemical compound with the molecular formula C24H45NO5 and a molecular weight of 427.6178 . This compound is known for its unique structure, which includes both hydroxyethyl and octadeca-9,12-dienoyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate involves several steps. Typically, the preparation starts with the reaction of octadeca-9,12-dienoic acid with 2-aminoethanol to form the intermediate product. This intermediate is then reacted with acetic acid to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules .
In medicine, this compound is investigated for its potential therapeutic properties, including its ability to modulate lipid metabolism and its anti-inflammatory effects. In industry, the compound is used in the formulation of specialty chemicals and as an additive in various products .
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in the levels of various lipids in cells. Additionally, it may interact with signaling pathways that regulate inflammation and other cellular processes .
Comparison with Similar Compounds
Bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate can be compared with other similar compounds, such as bis(2-hydroxyethyl)ammonium acetate and other fatty acid derivatives. One of the unique features of this compound is its combination of hydroxyethyl and octadeca-9,12-dienoyl groups, which imparts distinct chemical and biological properties .
Similar compounds include:
- Bis(2-hydroxyethyl)ammonium acetate
- Octadeca-9,12-dienoic acid derivatives
- Other fatty acid amides
These compounds share some structural similarities but differ in their specific functional groups and overall properties, making this compound a unique and valuable compound for research and industrial applications.
Properties
CAS No. |
94094-36-7 |
|---|---|
Molecular Formula |
C22H41NO3.C2H4O2 C24H45NO5 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
acetic acid;(9E,12E)-N,N-bis(2-hydroxyethyl)octadeca-9,12-dienamide |
InChI |
InChI=1S/C22H41NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25;1-2(3)4/h6-7,9-10,24-25H,2-5,8,11-21H2,1H3;1H3,(H,3,4)/b7-6+,10-9+; |
InChI Key |
YLRISEYIWFXBRM-JRYFSKGNSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


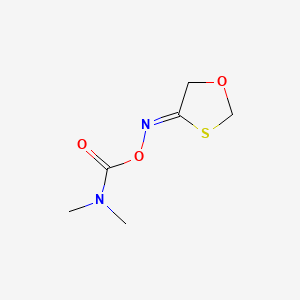
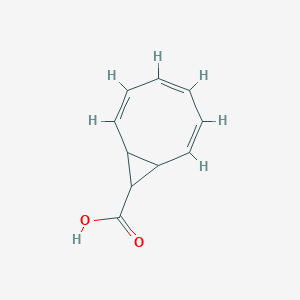

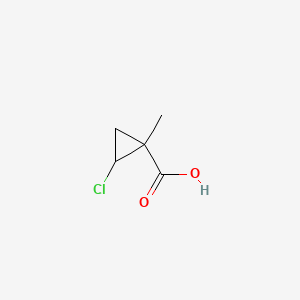
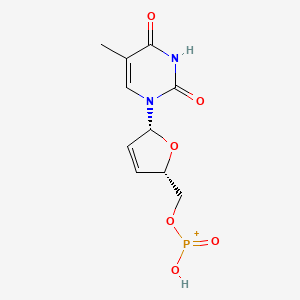


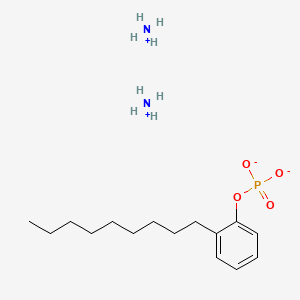
![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)


